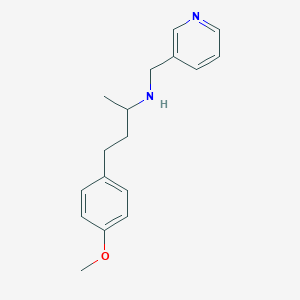
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-butanamine, commonly known as MPBD, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of MPBD is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood, behavior, and cognition. MPBD may also have an effect on other neurotransmitter systems, such as the histamine system, which can affect wakefulness and arousal.
Biochemical and Physiological Effects
MPBD has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause changes in mood, behavior, and cognition, such as increased alertness, euphoria, and empathy. MPBD has been shown to have a lower potential for abuse and addiction compared to other psychoactive substances, such as cocaine and amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
MPBD has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin and dopamine transporters. It is also relatively easy to synthesize and has a low potential for toxicity. However, there are also limitations to using MPBD in lab experiments, such as its limited availability and lack of research on its long-term effects.
Orientations Futures
There are several future directions for research on MPBD, including its effects on other neurotransmitter systems, such as the histamine and acetylcholine systems. There is also a need for more research on the long-term effects of MPBD use, as well as its potential therapeutic applications for the treatment of mood disorders and addiction. Additionally, further research is needed to optimize the synthesis method for MPBD and improve its purity and yield.
Conclusion
In conclusion, MPBD is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects. It has a high affinity for the serotonin and dopamine transporters and has been shown to have a range of biochemical and physiological effects. MPBD has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to fully understand the effects of MPBD and its potential therapeutic applications.
Méthodes De Synthèse
MPBD can be synthesized using various methods, including the reductive amination of 4-methoxyphenylacetone with 3-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with butyraldehyde to form MPBD. The purity and yield of MPBD can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
MPBD has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior. MPBD has also been used to study its effects on other neurotransmitter systems, such as the norepinephrine and histamine systems.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-4-3-11-18-12-16)5-6-15-7-9-17(20-2)10-8-15/h3-4,7-12,14,19H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUOJKBAHCCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

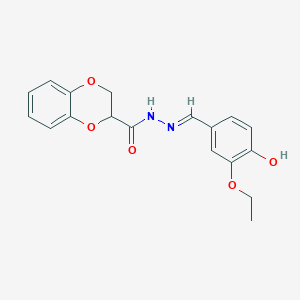
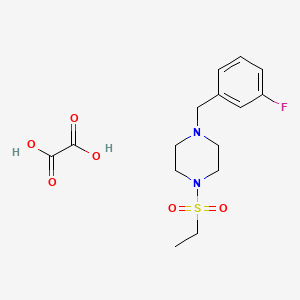
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)
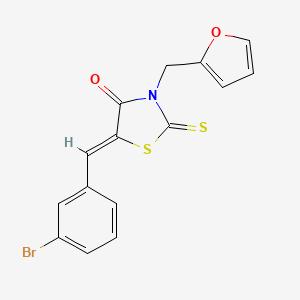
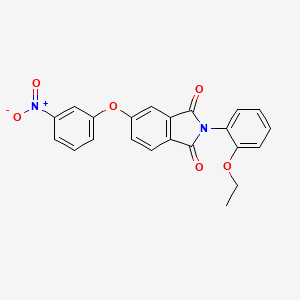

![N-(3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6088309.png)
![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)